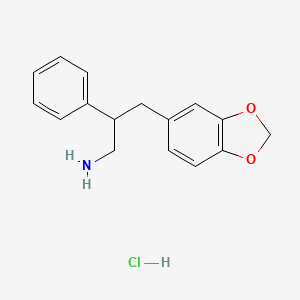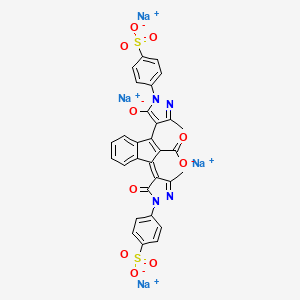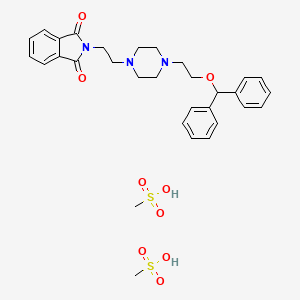
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate is a complex organic compound that belongs to the class of piperazine derivatives
Métodos De Preparación
The synthesis of 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Preparation of Benzhydryloxyethyl Intermediate: This involves the reaction of benzhydrol with ethylene oxide in the presence of a base to form 2-(benzhydryloxy)ethanol.
Formation of Phthalimidoethyl Intermediate: This step involves the reaction of phthalimide with ethylene dibromide in the presence of a base to form 2-(phthalimido)ethyl bromide.
Coupling Reaction: The final step involves the reaction of the benzhydryloxyethyl intermediate with the phthalimidoethyl intermediate in the presence of piperazine and a suitable catalyst to form the desired compound. The product is then purified and converted to its dimethanesulfonate salt form.
Industrial production methods for this compound would involve scaling up the above synthetic route, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form benzhydryl ketone derivatives.
Reduction: The phthalimido group can be reduced to form primary amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate involves its interaction with specific molecular targets and pathways. The benzhydryloxy group can interact with hydrophobic pockets in proteins, while the phthalimido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate can be compared with other similar compounds, such as:
1-(2-(Benzhydryloxy)ethyl)piperazine: Lacks the phthalimido group, resulting in different chemical and biological properties.
4-(2-(Phthalimido)ethyl)piperazine: Lacks the benzhydryloxy group, leading to different reactivity and applications.
1-(2-(Benzhydryloxy)ethyl)-4-(2-(amino)ethyl)piperazine: Contains an amino group instead of the phthalimido group, resulting in different biological activity.
The uniqueness of this compound lies in the combination of the benzhydryloxy and phthalimido groups, which confer distinct chemical and biological properties to the compound.
Propiedades
Número CAS |
116685-89-3 |
|---|---|
Fórmula molecular |
C31H39N3O9S2 |
Peso molecular |
661.8 g/mol |
Nombre IUPAC |
2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;methanesulfonic acid |
InChI |
InChI=1S/C29H31N3O3.2CH4O3S/c33-28-25-13-7-8-14-26(25)29(34)32(28)20-19-30-15-17-31(18-16-30)21-22-35-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2;2*1H3,(H,2,3,4) |
Clave InChI |
KJPTYKUKCSBFHJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


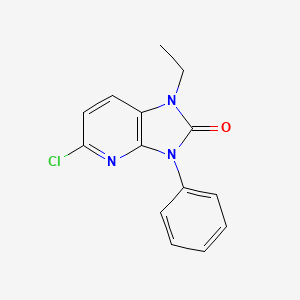

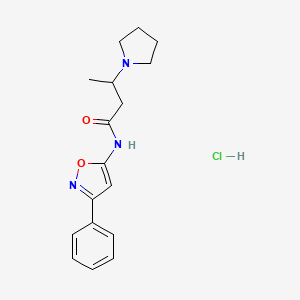
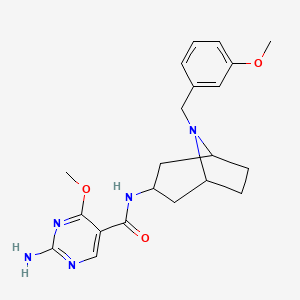
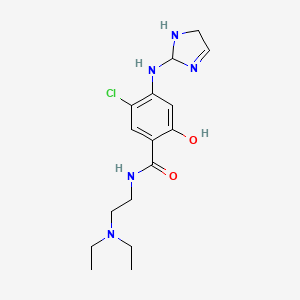
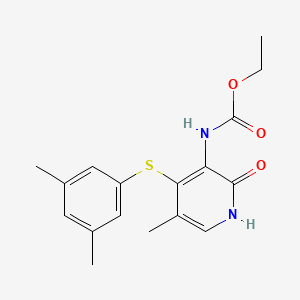
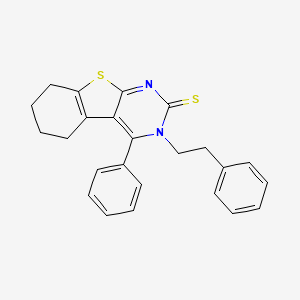

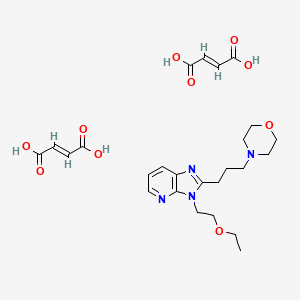
![Benzenesulfonic acid, 4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-3-methyl-(butanamine)](/img/structure/B12764855.png)
